molecular formula C10H8F2N4O B1384562 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123375-87-1

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1384562
CAS No.: 123375-87-1
M. Wt: 238.19 g/mol
InChI Key: KGKOMQYZHYMRRU-UHFFFAOYSA-N
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Description

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one typically involves the reaction of 2,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction between 2,4-difluoroaniline and a pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,4-difluorophenyl)thiazole: Another heterocyclic compound with similar structural features.

    2,4-Diaminopyrimidine: A related pyrimidine derivative with different substituents.

Uniqueness

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOMQYZHYMRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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